molecular formula C23H27N3O5S3 B2913356 (E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941946-78-7

(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2913356
CAS No.: 941946-78-7
M. Wt: 521.67
InChI Key: GSCRBUXDHOBKSL-WCWDXBQESA-N
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Description

(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H27N3O5S3 and its molecular weight is 521.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with structural elements similar to the queried compound focuses on their synthesis and evaluation for biological activity. For instance, derivatives of benzothiazole have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007). This research suggests that modifications of the benzothiazole core, as seen in the queried compound, could be explored for similar applications.

Antihypertensive and Antiviral Activity

Another study investigated thiazole derivatives for their potential as antihypertensive α-blocking agents, demonstrating the versatility of thiazole-containing compounds in therapeutic development (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, research on imidazo[1,2-a]pyridines, which share some structural similarity with the queried compound, has shown promising antiviral activity against human rhinovirus, suggesting potential applications in antiviral drug development (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of related compounds provide a foundation for further exploration of the queried compound's potential applications. Studies have detailed the synthesis routes and structural analysis of various thiazolidinone and imidazolidinone derivatives, indicating the rich chemistry surrounding these motifs and their potential utility in designing compounds with desired biological activities (Mohamed, 2014).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various cellular responses.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinases, which then phosphorylate various target proteins, leading to changes in their activity. This can affect a wide range of cellular processes, including inflammation, smooth muscle relaxation, and bronchodilation .

Pharmacokinetics

As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and reduce systemic side effects .

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects . This can help to alleviate the symptoms of conditions such as chronic obstructive pulmonary disease (COPD).

Properties

IUPAC Name

methyl 2-[6-propan-2-yl-2-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S3/c1-15(2)17-6-7-18-19(13-17)33-23(26(18)14-20(27)31-3)24-22(28)16-8-10-25(11-9-16)34(29,30)21-5-4-12-32-21/h4-7,12-13,15-16H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCRBUXDHOBKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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